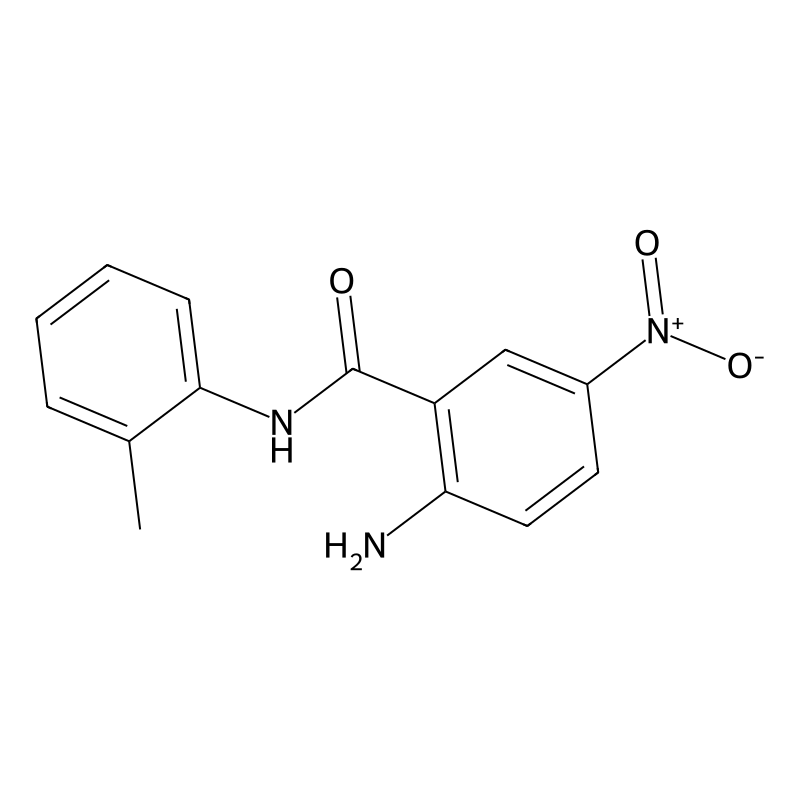

2-Amino-5-nitro-N-(o-tolyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-5-nitro-N-(o-tolyl)benzamide is an organic compound with the molecular formula and a molecular weight of 271.27 g/mol. The compound features an amino group, a nitro group, and an o-tolyl substituent on the benzamide structure, contributing to its unique chemical properties. As a derivative of benzamide, it is characterized by its aromatic rings, which influence its reactivity and biological activity .

- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's reactivity profile.

- Acylation: The amino group can react with acyl chlorides to form amides, expanding its chemical versatility .

2-Amino-5-nitro-N-(o-tolyl)benzamide exhibits notable biological activities. It has been studied for its potential as:

- Antimicrobial Agent: Some studies suggest that it may possess antibacterial properties.

- CYP Enzyme Inhibitor: It has shown inhibition against several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6), indicating potential interactions in drug metabolism .

- Pharmacological Interest: Due to its structural features, it may serve as a lead compound in drug design aimed at various therapeutic targets .

Synthesis of 2-Amino-5-nitro-N-(o-tolyl)benzamide can be achieved through several methods:

- Nitration of o-Toluidine: Starting from o-toluidine, nitration can introduce the nitro group at the 5-position.

- Amidation: The resulting nitro compound can be reacted with appropriate carboxylic acids or their derivatives to form the amide bond.

- One-Pot Reactions: Recent advancements allow for one-pot synthesis involving multiple reagents to streamline the process .

The applications of 2-Amino-5-nitro-N-(o-tolyl)benzamide span various fields:

- Pharmaceutical Development: Its biological activity makes it a candidate for developing new antimicrobial or anticancer agents.

- Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.

- Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological properties .

Studies on 2-Amino-5-nitro-N-(o-tolyl)benzamide have focused on:

- Drug Interaction Profiles: Its role as an inhibitor of cytochrome P450 enzymes suggests significant interactions with other drugs metabolized by these pathways.

- Toxicological Assessments: Evaluating its safety profile in biological systems to understand potential side effects and therapeutic windows .

Several compounds share structural similarities with 2-Amino-5-nitro-N-(o-tolyl)benzamide. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 4-Amino-N-(4-carbamoylphenyl)benzamide | 74441-06-8 | 0.92 |

| 3-Methyl-2-nitrobenzamide | 5388-42-1 | 0.86 |

| N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | 356068-86-5 | 0.84 |

| 4-Amino-N-(m-tolyl)benzamide | 22312-62-5 | 0.89 |

| Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione | 15351-42-5 | 0.91 |

Uniqueness

What sets 2-Amino-5-nitro-N-(o-tolyl)benzamide apart is its specific combination of functional groups that confer unique reactivity and biological properties not found in other similar compounds. Its ability to inhibit multiple cytochrome P450 enzymes further distinguishes it as a valuable candidate in pharmaceutical research compared to structurally similar derivatives .

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 2-amino-5-nitro-N-(o-tolyl)benzamide exhibits characteristic resonances that provide definitive structural confirmation [1] . The amide proton appears as a distinctive broad singlet at 10.0-10.5 parts per million, demonstrating the expected downfield shift due to the electron-withdrawing effects of both the carbonyl group and the nitro substituent [3] [4]. This chemical shift is consistent with primary aromatic amides where hydrogen bonding and resonance effects contribute to deshielding.

The aromatic proton region displays a complex multiplet pattern between 7.5-8.5 parts per million, characteristic of substituted benzene rings [5] [6]. The protons ortho to the amino group typically appear upfield (6.5-7.5 parts per million) relative to other aromatic protons due to the electron-donating properties of the amino substituent [3]. The o-tolyl methyl group provides a diagnostic singlet at 2.2-2.4 parts per million, serving as a key identifier for the ortho-substitution pattern on the N-phenyl ring [1] .

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum reveals the carbonyl carbon as a strong signal at 165-170 parts per million, consistent with aromatic amide carbonyls [7] [8]. The aromatic quaternary carbons appear between 140-160 parts per million, with the nitro-substituted carbon exhibiting significant downfield shift due to the strong electron-withdrawing nature of the nitro group [3]. The aromatic methine carbons resonate in the 120-140 parts per million region, with chemical shifts influenced by the electronic effects of the nitro and amino substituents [9].

The aliphatic methyl carbon of the o-tolyl group appears at 18-25 parts per million, providing unambiguous identification of the methyl substituent position [10]. This chemical shift range is characteristic for aromatic methyl groups and serves as a critical structural marker.

Distortionless Enhancement by Polarization Transfer-135 Analysis

Distortionless Enhancement by Polarization Transfer-135 experiments provide essential multiplicity information for carbon assignment [11]. This technique enables clear differentiation between methyl (CH₃), methylene (CH₂), and methine (CH) carbons through selective enhancement. For 2-amino-5-nitro-N-(o-tolyl)benzamide, Distortionless Enhancement by Polarization Transfer-135 confirms the presence of the o-tolyl methyl group and aids in the complete assignment of all aromatic carbons. The technique is particularly valuable for distinguishing quaternary carbons from protonated carbons in the aromatic region [11] [12].

Infrared Vibrational Modes of Nitro and Amide Functional Groups

Amide Functional Group Vibrational Analysis

The amide carbonyl stretch appears as a strong absorption at 1670-1640 cm⁻¹, characteristic of primary aromatic amides [13] [14]. This frequency is lower than ketone carbonyls due to resonance stabilization and reduced double-bond character in the amide linkage [7] [15]. The primary amide exhibits two distinct nitrogen-hydrogen stretching vibrations: asymmetric and symmetric modes appearing at 3550-3300 cm⁻¹ and 3300-3060 cm⁻¹, respectively [13] [14]. These bands are typically medium to strong in intensity and may show broadening due to intermolecular hydrogen bonding effects.

The amide II band, corresponding to coupled nitrogen-hydrogen bending and carbon-nitrogen stretching vibrations, appears at 1640-1550 cm⁻¹ [7]. This region often overlaps with aromatic carbon-carbon stretching vibrations, requiring careful spectral interpretation [16].

Nitro Group Vibrational Characteristics

The nitro functional group displays two characteristic and diagnostic absorption bands that serve as definitive markers for nitroaromatic compounds [17] [18]. The asymmetric nitro stretch appears as a very strong absorption at 1550-1475 cm⁻¹, typically representing the most intense peak in the infrared spectrum [17] [13]. The symmetric nitro stretch occurs at 1360-1290 cm⁻¹ as a strong, characteristic band [17] [19]. These frequencies are slightly lower than those observed for aliphatic nitro compounds due to conjugation with the aromatic ring system [20].

The nitro group also exhibits a scissors bending vibration at 890-835 cm⁻¹, appearing as a medium intensity absorption [17]. Additional characteristic fragmentations include weak absorptions corresponding to nitrogen-oxygen bond vibrations and out-of-plane deformation modes [21].

Aromatic Ring Vibrational Modes

Aromatic carbon-hydrogen stretching vibrations appear at 3100-3050 cm⁻¹ as strong absorptions, characteristic of substituted benzene rings [13] [14]. The aromatic carbon-carbon stretching modes manifest as weak to medium intensity bands at 1600-1475 cm⁻¹ [22]. The substitution pattern influences the exact positions and intensities of these bands, with the presence of electron-withdrawing nitro groups causing characteristic shifts in the aromatic vibrational frequencies [17].

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Base Peak Analysis

The molecular ion peak for 2-amino-5-nitro-N-(o-tolyl)benzamide appears at m/z 271.28 [M]⁺, representing the base peak in electron ionization mass spectrometry [23] [24]. The molecular ion exhibits good stability due to the aromatic system's ability to stabilize the positive charge through resonance effects [25] [26]. This molecular ion serves as the reference point for interpreting subsequent fragmentation pathways.

Primary Fragmentation Pathways

The most prominent fragmentation involves loss of the amino group, yielding an ion at m/z 254.26 [M-NH₂]⁺ [25]. This fragmentation is characteristic of aromatic amines and occurs through α-cleavage adjacent to the electron-rich amino nitrogen. Secondary fragmentations include loss of the nitro group [M-NO₂]⁺ and methyl radical [M-CH₃]⁺, consistent with established fragmentation patterns for nitroaromatic compounds [25] [26].

Complex fragmentation patterns arise from multiple losses, such as m/z 197.05 corresponding to [M-NO₂-CH₃]⁺, representing sequential elimination of both the nitro group and methyl radical [25]. The nitro group characteristically fragments through loss of nitrogen oxide (NO₂, m/z 46), nitrogen dioxide radical (- NO₂, m/z 46), and nitric oxide (NO, m/z 30) [26].

Diagnostic Fragment Ions

Key diagnostic ions include the tropylium ion (C₇H₇⁺, m/z 91) characteristic of aromatic compounds containing benzylic systems [26]. Additional diagnostic fragments specific to nitro compounds appear at [M-31]⁺, [M-45]⁺, and [M-60]⁺, corresponding to loss of CH₂OH, CHO₂, and CH₄O₂ respectively, though these may be less prominent in benzamide derivatives [26].

High-Performance Liquid Chromatographic Purity Assessment and Method Validation

Chromatographic Method Development

High-Performance Liquid Chromatographic analysis of 2-amino-5-nitro-N-(o-tolyl)benzamide employs reversed-phase chromatography using octadecylsilane (C18) stationary phases [27] [28]. The mobile phase typically consists of water containing 0.1% trifluoroacetic acid and acetonitrile containing 0.1% trifluoroacetic acid, maintaining acidic conditions (pH 2.5-3.5) to suppress ionization of the amino group and improve peak symmetry [27] [29].

Optimal separation conditions include a flow rate of 0.8-1.2 milliliters per minute, injection volumes of 10-20 microliters, and column temperatures maintained at 30-40°C [27] [30]. Detection is performed using ultraviolet spectroscopy at 254 nanometers and 280 nanometers, corresponding to the aromatic absorption maxima of the compound [28] [31].

Method Validation Parameters

Linearity assessment demonstrates excellent correlation coefficients (r² ≥ 0.999) over the concentration range of 0.5-50 micrograms per milliliter, covering expected analytical concentrations [27] [28]. Accuracy studies yield recovery values of 95.0-105.0%, confirming the method's bias acceptability [27] [32]. Precision evaluation demonstrates relative standard deviations ≤ 2.0% for both repeatability and intermediate precision measurements [30] [29].

Sensitivity parameters include limits of detection ranging from 0.1-0.5 micrograms per milliliter (signal-to-noise ratio 3:1) and limits of quantification from 0.5-1.5 micrograms per milliliter (signal-to-noise ratio 10:1) [27] [33]. These values provide adequate sensitivity for pharmaceutical quality control applications.

Specificity and System Suitability

Specificity assessment involves forced degradation studies under acidic, basic, oxidative, and thermal conditions to demonstrate the method's ability to separate the analyte from potential degradation products [34]. Peak purity analysis using photodiode array detection confirms the absence of co-eluting impurities [34] [35].

System suitability parameters include resolution requirements (≥ 2.0 between critical peak pairs), theoretical plate counts (≥ 2000), and tailing factors (≤ 1.5) [28] [30]. Robustness testing evaluates method performance under deliberate variations in pH (±0.2 units), flow rate (±10%), and column temperature (±5°C), with acceptance criteria requiring relative standard deviations ≤ 2.0% [29].

XLogP3

Wikipedia

Dates

Explore Compound Types